molecular formula C12H14FNO B13907456 2-(2-Fluoro-6-methylphenyl)-4,4-dimethyl-4,5-dihydrooxazole

2-(2-Fluoro-6-methylphenyl)-4,4-dimethyl-4,5-dihydrooxazole

Cat. No.: B13907456
M. Wt: 207.24 g/mol
InChI Key: KVYKZBUHIGYCOO-UHFFFAOYSA-N
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Description

2-(2-Fluoro-6-methylphenyl)-4,4-dimethyl-4,5-dihydrooxazole is a chemical compound that belongs to the class of oxazoles. This compound is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, as well as a dimethyl-substituted oxazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-6-methylphenyl)-4,4-dimethyl-4,5-dihydrooxazole typically involves the reaction of 2-fluoro-6-methylphenylboronic acid with appropriate reagents to form the desired oxazole ring. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-6-methylphenyl)-4,4-dimethyl-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can produce simpler oxazole compounds.

Scientific Research Applications

2-(2-Fluoro-6-methylphenyl)-4,4-dimethyl-4,5-dihydrooxazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-6-methylphenyl)-4,4-dimethyl-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. The fluorine atom and the oxazole ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-6-methylphenylboronic acid
  • 2-Fluoro-6-methoxyphenylboronic acid
  • 2-Fluoro-6-methylphenylamine

Uniqueness

2-(2-Fluoro-6-methylphenyl)-4,4-dimethyl-4,5-dihydrooxazole is unique due to its specific substitution pattern and the presence of the oxazole ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C12H14FNO

Molecular Weight

207.24 g/mol

IUPAC Name

2-(2-fluoro-6-methylphenyl)-4,4-dimethyl-5H-1,3-oxazole

InChI

InChI=1S/C12H14FNO/c1-8-5-4-6-9(13)10(8)11-14-12(2,3)7-15-11/h4-6H,7H2,1-3H3

InChI Key

KVYKZBUHIGYCOO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)F)C2=NC(CO2)(C)C

Origin of Product

United States

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